2-{5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE is a complex organic compound that features a unique combination of pyrazole, pyrazolopyrimidine, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, followed by their sequential coupling under controlled conditions. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazolopyrimidine core: This involves the condensation of a pyrazole derivative with a suitable pyrimidine precursor.
Construction of the oxadiazole ring: This step often requires the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Chemical Biology: Utilized in the study of biological pathways and mechanisms due to its unique structure.
Materials Science: Application in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 2-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-5-[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18BrF2N7O |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
2-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-5-[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H18BrF2N7O/c1-9-17(20)10(2)28(26-9)6-5-16-24-25-19(30-16)13-8-15-23-12(11-3-4-11)7-14(18(21)22)29(15)27-13/h7-8,11,18H,3-6H2,1-2H3 |
InChI Key |
XPTGTMHLRWELTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(O2)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)F)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.